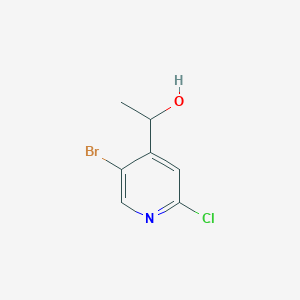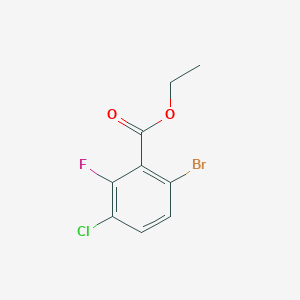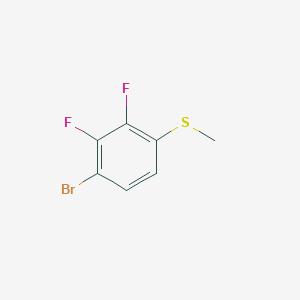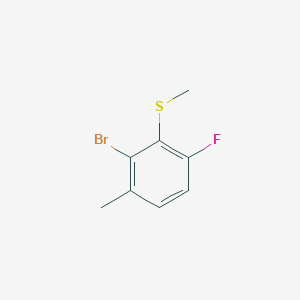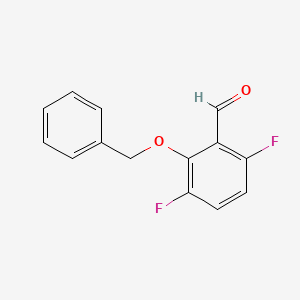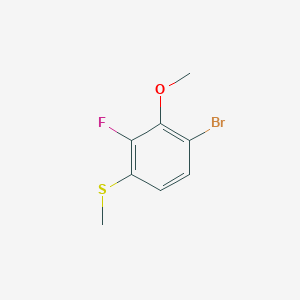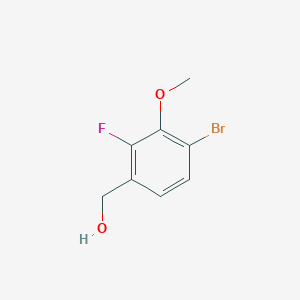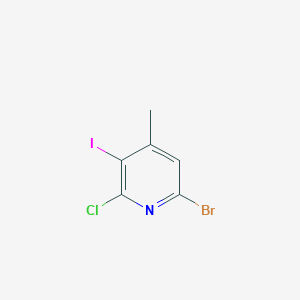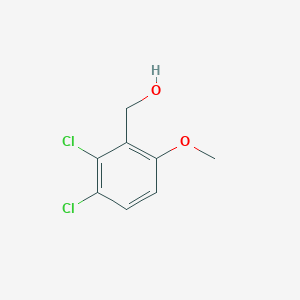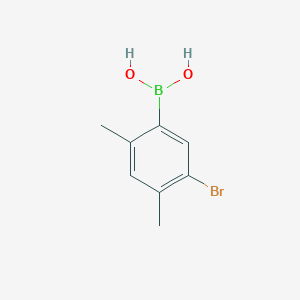
1-(2,6-Dimethylphenyl)-2-chloro-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylphenyl)-2-chloro-2,2-difluoroethanone, also known as 2,6-dimethyl-4-chloro-2,2-difluoroacetophenone, is a fluorinated ketone that has been used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 142-143 °C and a melting point of -63 °C. It is a highly reactive compound that has been used for the synthesis of various compounds, such as nitriles, amides, and esters. This compound has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-2-chloro-2,2-difluoroethanone has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including nitriles, amides, and esters. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. Additionally, this compound has been used in the synthesis of various other compounds, such as dyes, fragrances, and surfactants.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-2-chloro-2,2-difluoroethanone is not well understood, but it is believed to be related to its reactivity and ability to form adducts and complexes with other compounds. It is believed to interact with various types of molecules, such as proteins, enzymes, and other small molecules. This interaction can lead to various types of reactions, such as the formation of new compounds, the inhibition of certain enzymes, or the activation of specific pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,6-Dimethylphenyl)-2-chloro-2,2-difluoroethanone are not well understood. However, it is believed to interact with various types of molecules, such as proteins, enzymes, and other small molecules, which may lead to various types of reactions. Additionally, this compound has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents, which may have various biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2,6-Dimethylphenyl)-2-chloro-2,2-difluoroethanone in lab experiments include its high reactivity, its ability to form adducts and complexes with other compounds, and its low boiling point. Additionally, this compound is relatively easy to obtain and handle. The main limitation of using this compound in lab experiments is its relatively high cost.
Future Directions
There are a variety of potential future directions for the use of 1-(2,6-Dimethylphenyl)-2-chloro-2,2-difluoroethanone. These include its use in the synthesis of novel compounds, its use in the synthesis of pharmaceuticals, its use in the development of new drugs, and its use in the creation of new materials. Additionally, this compound may be used in the development of new technologies, such as sensors and nanomaterials.
Synthesis Methods
The synthesis of 1-(2,6-Dimethylphenyl)-2-chloro-2,2-difluoroethanone can be achieved through a variety of methods. The most common method is the Wittig reaction, which involves the reaction of a phosphonium salt with a carbonyl compound. A variety of other methods have also been used, such as the Steglich esterification, the Claisen condensation, and the Mitsunobu reaction.
properties
IUPAC Name |
2-chloro-1-(2,6-dimethylphenyl)-2,2-difluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O/c1-6-4-3-5-7(2)8(6)9(14)10(11,12)13/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHRZEHQQWOMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)-2-chloro-2,2-difluoroethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


